molecular formula C15H14FN3 B2871016 1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole CAS No. 2415512-92-2

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole

Cat. No.: B2871016
CAS No.: 2415512-92-2
M. Wt: 255.296
InChI Key: KSPFCFXPJXCIFJ-UHFFFAOYSA-N
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Description

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and fluorine groups: These groups are introduced via substitution reactions using cyclopropyl halides and fluorinating agents.

    Coupling with dihydroindole: The final step involves coupling the pyrimidine derivative with a dihydroindole moiety under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
  • 4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline
  • 6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Uniqueness

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydro-1H-indole stands out due to its unique combination of a pyrimidine ring and a dihydroindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c16-13-14(11-5-6-11)17-9-18-15(13)19-8-7-10-3-1-2-4-12(10)19/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPFCFXPJXCIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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